(S)-(+)-5-Methyl-1-heptanol

概要

説明

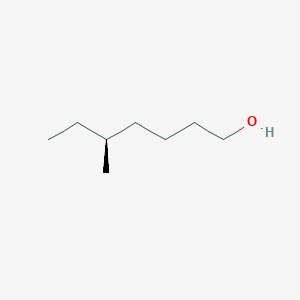

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol with the molecular formula C8H18O. It is an enantiomer of 5-methyl-1-heptanol, characterized by its specific three-dimensional arrangement of atoms, which gives it unique chemical and physical properties. This compound is often used in the synthesis of various chemicals and has applications in different fields, including pharmaceuticals and fragrances.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-5-Methyl-1-heptanol can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyl-1-heptanone using chiral catalysts. This method ensures the selective production of the (S)-enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, often a metal complex, under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of ketones using alcohol dehydrogenases is a common method. This process is environmentally friendly and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions: (S)-(+)-5-Methyl-1-heptanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 5-methyl-1-heptanone, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form alkanes using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: 5-Methyl-1-heptanone.

Reduction: 5-Methylheptane.

Substitution: 5-Methyl-1-heptyl halides (e.g., 5-Methyl-1-heptyl chloride).

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Fragrance Industry | Used as a component in perfumes and scented products. |

| Food Industry | Acts as a flavoring agent in food products. |

| Chemical Synthesis | Serves as an intermediate in organic synthesis and pharmaceuticals. |

| Biochemical Research | Utilized in studies of metabolic pathways involving alcohols. |

Fragrance Industry

(S)-(+)-5-Methyl-1-heptanol is primarily recognized for its application in the fragrance industry. It contributes to the olfactory profile of various perfumes and personal care products. The compound's pleasant odor makes it suitable for use in scented candles, soaps, and lotions. However, it is recommended that usage levels be controlled to avoid overwhelming other fragrance components .

Food Industry

In the food sector, this compound is employed as a flavoring agent due to its fruity and floral notes. It enhances the sensory characteristics of food products, making them more appealing to consumers. Its application has been documented in various food formulations, where it contributes to the overall flavor profile without being overpowering .

Chemical Synthesis

The compound also plays a significant role as an intermediate in chemical synthesis. It can be used to produce other valuable chemicals through various organic reactions. For instance, this compound can undergo oxidation to form corresponding aldehydes or acids, which are useful in pharmaceuticals and agrochemicals .

Biochemical Research

Recent studies have highlighted the importance of this compound in biochemical research, particularly in understanding metabolic processes involving alcohols. Researchers have utilized this compound to investigate its effects on yeast fermentation and its role in producing esters and other volatile compounds during fermentation processes .

Case Studies

- Fermentation Studies : A study on Apiculate wine yeasts demonstrated that this compound significantly influences the production of esters and sulfur compounds during fermentation. This finding is crucial for improving wine quality and flavor profiles .

- Flavor Profile Analysis : In research analyzing volatile compounds in traditional Chinese fish soup, this compound was identified as a key contributor to the aroma profile, enhancing the overall sensory experience of the dish .

- Chemical Synthesis Applications : A patent describes methods for using this compound as an intermediate for synthesizing novel pharmaceuticals, showcasing its versatility beyond traditional applications .

作用機序

The mechanism of action of (S)-(+)-5-Methyl-1-heptanol depends on its application. In chemical reactions, its chiral nature allows it to interact selectively with other chiral molecules, leading to enantioselective synthesis. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

類似化合物との比較

®-(-)-5-Methyl-1-heptanol: The enantiomer of (S)-(+)-5-Methyl-1-heptanol, with similar chemical properties but different biological activities.

5-Methyl-1-heptanone: The oxidized form of 5-Methyl-1-heptanol, used in different chemical applications.

5-Methylheptane: The fully reduced form, used as a hydrocarbon solvent.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in enantioselective synthesis. Its specific three-dimensional structure allows for selective interactions in both chemical and biological systems, distinguishing it from its racemic mixture and other similar compounds.

生物活性

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol with the molecular formula C8H18O, recognized for its potential biological activities and applications in various fields, including pharmaceuticals and fragrances. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is an enantiomer of 5-methyl-1-heptanol, characterized by its specific three-dimensional arrangement of atoms. Its unique properties make it valuable in asymmetric synthesis and as a chiral building block in organic chemistry. The compound is primarily studied for its interactions with biological systems, particularly enzymes and receptors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it was identified as a significant bioactive compound in the epidermal mucus of certain ray species, demonstrating antibacterial and antifungal activities. In a study analyzing the mucus from Dasyatis marmorata and Gymnura altavela, 2-Isopropyl-5-methyl-1-heptanol was found to exhibit antimicrobial effects against various pathogens .

Table 1: Antimicrobial Activity of 2-Isopropyl-5-Methyl-1-Heptanol

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8.64 μL |

| Staphylococcus aureus | 10.12 μL |

| Candida albicans | 15.30 μL |

This table summarizes the MIC values indicating the effectiveness of 2-Isopropyl-5-methyl-1-heptanol against different microorganisms.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. It has been suggested that the compound can modulate membrane fluidity, potentially affecting the function of membrane-bound enzymes and receptors. This interaction could lead to alterations in cellular signaling pathways, contributing to its antimicrobial effects .

Case Study 1: Antimicrobial Efficacy in Mucus Extracts

A study conducted on the mucus extracts from Dasyatis marmorata demonstrated that the presence of 2-Isopropyl-5-methyl-1-heptanol significantly inhibited the growth of several pathogenic bacteria and fungi. The extracts were prepared using gas chromatography-mass spectrometry (GC-MS), revealing a complex profile of bioactive compounds .

Case Study 2: Application in Fragrance Industry

In addition to its biological activities, this compound is utilized in the fragrance industry due to its pleasant odor profile. Research indicates that its chiral nature allows it to be used effectively in creating specific scent formulations, enhancing its economic value .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Detailed Mechanistic Studies: Understanding how this compound interacts at the molecular level with various biological targets.

- Clinical Applications: Investigating its potential therapeutic uses, particularly in antimicrobial treatments.

- Environmental Impact Studies: Assessing the ecological implications of using this compound in industrial applications.

特性

IUPAC Name |

(5S)-5-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFARNLMRENFOHE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60529161 | |

| Record name | (5S)-5-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-73-3 | |

| Record name | (5S)-5-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。